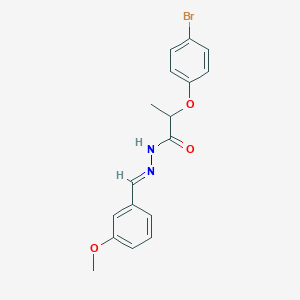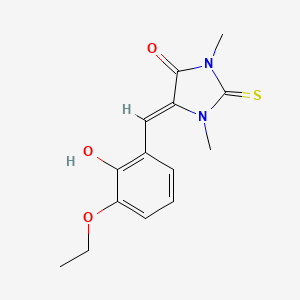![molecular formula C15H14N4OS2 B5848688 N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound has shown promising results in various studies, and its unique structure and properties have made it a popular subject of research in recent years.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of specific enzymes or receptors in the target organism. In medicinal chemistry, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of specific enzymes involved in the inflammatory response. In agrochemicals, this compound has been shown to inhibit the growth of weed species by inhibiting specific enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea vary depending on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation and pain, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In agrochemicals, this compound has been shown to inhibit the growth of weed species, with studies demonstrating its ability to inhibit specific enzymes involved in plant growth and development.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments include its unique structure and properties, which make it a popular subject of research. Additionally, this compound has shown promising results in various studies, making it a potential candidate for further research and development. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise, as well as the potential for toxicity and other adverse effects.
Future Directions
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea. In medicinal chemistry, future research could focus on the development of more potent and selective anti-inflammatory agents based on the structure of this compound. In agrochemicals, future research could focus on the development of more effective and environmentally friendly herbicides based on the structure of this compound. In materials science, future research could focus on the synthesis of novel materials with unique properties based on the structure of this compound. Overall, the potential applications of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea make it a promising subject of research in various fields.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3,4-dimethylaniline with thiosemicarbazide, followed by cyclization with carbon disulfide to form 5-(2-thienyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 5-(2-thienyl)-1,3,4-thiadiazol-2-amine with 3,4-dimethylisocyanate to form N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In agrochemicals, this compound has shown potential as a herbicide, with studies demonstrating its ability to inhibit the growth of various weed species. In materials science, this compound has shown potential as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9-5-6-11(8-10(9)2)16-14(20)17-15-19-18-13(22-15)12-4-3-7-21-12/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSUCCGWUWGYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)
![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)
